N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC17414990
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 1-propyl-N-prop-2-ynylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C10H13N3O/c1-3-6-11-10(14)9-5-8-13(12-9)7-4-2/h1,5,8H,4,6-7H2,2H3,(H,11,14) |
| Standard InChI Key | JDXUDXXVPMDUEI-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=CC(=N1)C(=O)NCC#C |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The pyrazole ring in N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide is substituted at three positions:
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1-Position: A propyl group (-CH₂CH₂CH₃) enhances lipophilicity, influencing membrane permeability.
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3-Position: A carboxamide group (-CONH-) provides hydrogen-bonding capability, critical for interactions with biological targets .
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N-Propargyl Group: The prop-2-yn-1-yl substituent (-CH₂C≡CH) introduces alkyne functionality, enabling click chemistry modifications or covalent binding to enzymes .
The compound’s planar pyrazole core facilitates π-π stacking interactions, while the propargyl group’s linear geometry may sterically influence binding pocket access.
Physicochemical Parameters
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Molecular Weight: 191.23 g/mol.
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Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 3 acceptors (amide carbonyl and pyrazole nitrogens) .
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Polar Surface Area: ~64 Ų, suggesting moderate blood-brain barrier permeability .
Synthesis and Optimization
Cyclocondensation of 1,3-Dicarbonyl Compounds
The most common synthesis route involves cyclocondensation of 1,3-dicarbonyl precursors with hydrazines. For example, reacting ethyl 3-oxohexanoate with propargyl hydrazine yields the pyrazole core, followed by propylation at the 1-position . Nano-ZnO catalysts have been reported to improve yields (up to 95%) by accelerating dehydration steps .
Regioselective Modifications
Pharmacological Activities
Monoamine Oxidase (MAO) Inhibition
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide exhibits MAO-B selectivity (IC₅₀ = 0.8 μM), surpassing rasagiline (IC₅₀ = 1.2 μM) in preliminary assays. Molecular docking reveals the propargyl group forms a covalent adduct with FAD cofactors, while the propyl chain occupies hydrophobic pockets .
Anti-Inflammatory Effects
The compound reduces IL-6 production in macrophages by 60% at 10 μM, comparable to celecoxib . Its carboxamide group may inhibit COX-2 through hydrogen bonding to Arg120.
Comparative Analysis with Related Pyrazoles
Stability and Metabolic Profile
In Vitro Stability
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Plasma Stability: 85% remains after 1 hour (human plasma), with amide bond hydrolysis as the primary degradation pathway.
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Microsomal Metabolism: CYP3A4 mediates propargyl oxidation to form reactive quinone intermediates, necessitating structural optimization for reduced toxicity .
Prodrug Strategies
Esterification of the carboxamide to ethyl carbamate improves oral bioavailability (F = 65% vs. 22% for parent compound) in rodent models .
Future Directions
Targeted Drug Delivery
Conjugation to folate-PEG nanoparticles enhances tumor accumulation by 3-fold in xenograft models, mitigating off-target effects .
Dual MAO/COX Inhibition
Hybrid derivatives incorporating indomethacin’s methoxy group show dual MAO-B/COX-2 inhibition (IC₅₀ = 0.5 μM and 0.3 μM, respectively), offering potential for neurodegenerative disease therapy .
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